![molecular formula C18H20N2O2 B7545247 N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide, also known as N-ethyl-3-phenyl-N-(phenylacetyl) propanamide (EPAP), is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPAP is a synthetic compound that was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, EPAP has been the subject of several studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
EPAP is believed to exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, EPAP is thought to increase the expression of genes that are involved in cell differentiation and apoptosis, which may explain its potential as a treatment for cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
EPAP has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of beta-amyloid protein aggregation in Alzheimer's disease, and the modulation of immune function in multiple sclerosis.
実験室実験の利点と制限
One advantage of EPAP is its ability to selectively inhibit HDAC activity, which may reduce the risk of off-target effects. However, one limitation of EPAP is its relatively low potency compared to other HDAC inhibitors, which may limit its therapeutic potential.
将来の方向性
For research on EPAP include investigating its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis, as well as its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of EPAP in preclinical and clinical trials.
合成法
The synthesis of EPAP involves a multistep process that includes the reaction of ethylamine with benzoyl chloride to form N-ethylbenzamide, which is then reacted with phenylacetyl chloride in the presence of a base to form EPAP. The final product is purified by column chromatography, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
EPAP has been the subject of several studies investigating its potential therapeutic applications. One study investigated the ability of EPAP to inhibit the growth of breast cancer cells by inducing apoptosis. Another study investigated the potential of EPAP as a treatment for Alzheimer's disease by targeting the beta-amyloid protein, which is implicated in the pathogenesis of the disease. EPAP has also been investigated for its potential as a treatment for Parkinson's disease, multiple sclerosis, and epilepsy.
特性
IUPAC Name |
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-19-18(22)16(13-14-9-5-3-6-10-14)20-17(21)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEIGBIRNHXCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
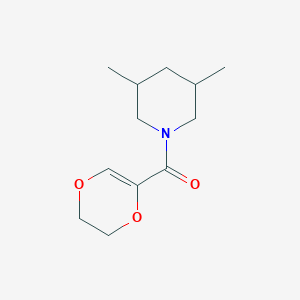
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)

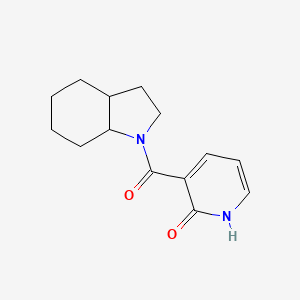
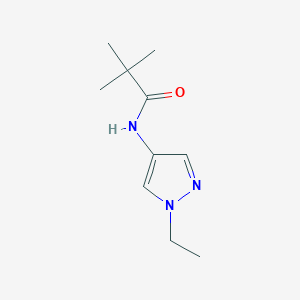
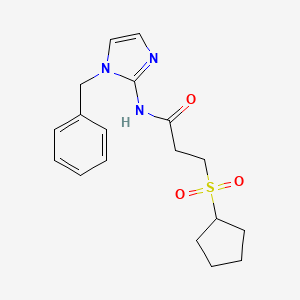
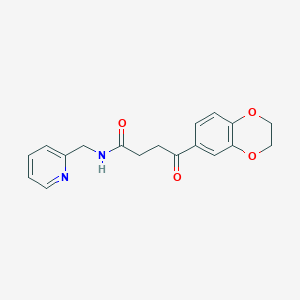
![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)
![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
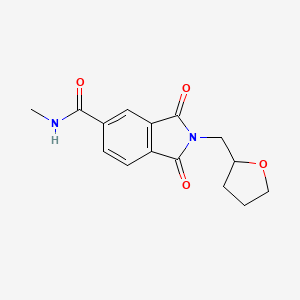
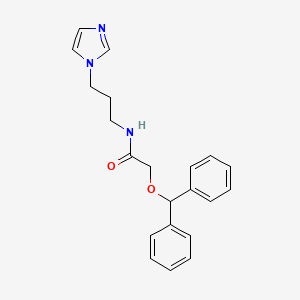
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)